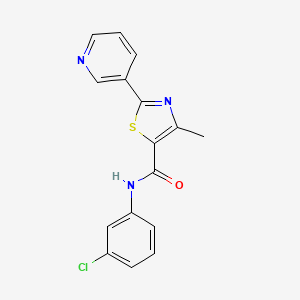
5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to bind to DNA and inhibit DNA synthesis, which may contribute to its anticancer activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit DNA synthesis. In addition, 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit fluorescent properties, which make it a potential probe for the detection of metal ions in living cells. In vivo studies have not been conducted to date.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its anticancer activity, fluorescent properties, and potential applications in materials science. However, the limitations of this compound include its limited solubility in water and its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Development of new materials based on 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide for applications in optoelectronics and organic electronics.
3. Optimization of the synthesis method to improve the yield and purity of the final product.
4. Studies on the potential use of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe for the detection of metal ions in living cells.
5. In vivo studies to evaluate the safety and efficacy of this compound in animal models.
In conclusion, 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and biological research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in these fields.
Scientific Research Applications
5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In materials science, 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and organic electronics. In biological research, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in living cells.
properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(19)23(22-21-15)12-7-5-6-11(18)10-12/h3-10H,2,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZKVXNBXZLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({[(4-ethyl-5-{[(4-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4692315.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
![2-(3-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4692326.png)
![1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4692345.png)
![2-methyl-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4692346.png)
![N-{3-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4692355.png)
![2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide](/img/structure/B4692356.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4692389.png)
![1-[oxo(1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B4692405.png)

